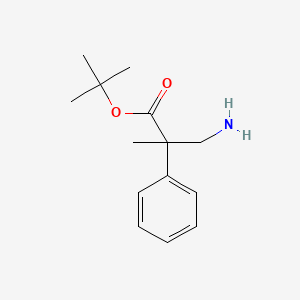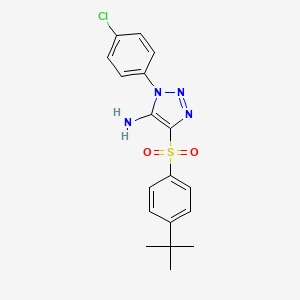
4-(4-tert-butylbenzenesulfonyl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylbenzenesulfonyl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as TBB-TA and is a triazole-based compound that has been synthesized using various methods. The purpose of
Mecanismo De Acción
TBB-TA inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various signaling pathways that are important for cell survival and proliferation. TBB-TA has also been found to inhibit the activity of other kinases, such as glycogen synthase kinase 3β and casein kinase 1.
Biochemical and Physiological Effects:
TBB-TA has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. TBB-TA has also been found to inhibit the proliferation of fibroblasts and the production of collagen, which makes it a potential therapeutic agent for fibrotic diseases. Additionally, TBB-TA has been found to have anti-inflammatory effects by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBB-TA has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinase CK2, making it a valuable tool compound for studying the role of CK2 in various physiological and pathological processes. TBB-TA is also stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, TBB-TA has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
TBB-TA has several potential future directions for scientific research. It can be used as a therapeutic agent for various diseases, such as cancer and fibrosis. TBB-TA can also be used as a tool compound for studying the role of protein kinase CK2 in various physiological and pathological processes. Additionally, TBB-TA can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, which can enhance its therapeutic potential. Finally, TBB-TA can be used as a starting point for the development of new inhibitors of protein kinase CK2 with improved selectivity and potency.
Métodos De Síntesis
TBB-TA can be synthesized using various methods, including the click reaction method and the Suzuki-Miyaura coupling reaction method. The click reaction method involves the reaction of azides and alkynes in the presence of a copper catalyst. The Suzuki-Miyaura coupling reaction method involves the reaction of aryl halides and boronic acids in the presence of a palladium catalyst. Both methods have been successfully used to synthesize TBB-TA with high yields and purity.
Aplicaciones Científicas De Investigación
TBB-TA has been extensively studied in scientific research due to its unique properties. It has been found to be a potent inhibitor of protein kinase CK2, which is an important target for cancer therapy. TBB-TA has also been found to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for various diseases. Additionally, TBB-TA has been used as a tool compound in various biochemical and physiological studies.
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-3-(4-chlorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-18(2,3)12-4-10-15(11-5-12)26(24,25)17-16(20)23(22-21-17)14-8-6-13(19)7-9-14/h4-11H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVHZGGXEUKOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2950871.png)


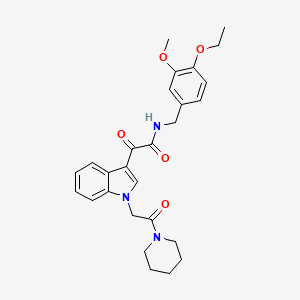

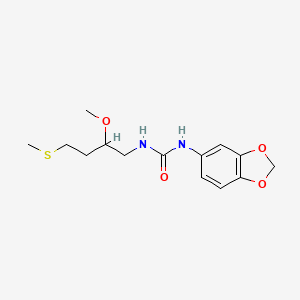
![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2950881.png)
![4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid](/img/structure/B2950883.png)
![N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2950884.png)
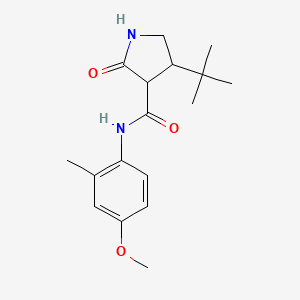
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)

